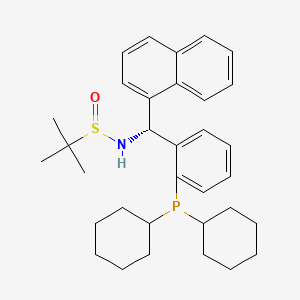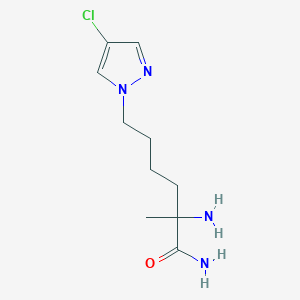
2-Amino-6-(4-chloro-1h-pyrazol-1-yl)-2-methylhexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-(4-chloro-1h-pyrazol-1-yl)-2-methylhexanamide is a synthetic organic compound that features a pyrazole ring substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(4-chloro-1h-pyrazol-1-yl)-2-methylhexanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment to Hexanamide: The chlorinated pyrazole is then reacted with an appropriate hexanamide derivative under conditions that facilitate nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(4-chloro-1h-pyrazol-1-yl)-2-methylhexanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorinated pyrazole ring can be reduced to form different substituted pyrazoles.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions could yield various substituted pyrazoles.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions.
Medicine: As a candidate for drug development due to its unique structure.
Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action for 2-Amino-6-(4-chloro-1h-pyrazol-1-yl)-2-methylhexanamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-(4-bromo-1h-pyrazol-1-yl)-2-methylhexanamide
- 2-Amino-6-(4-fluoro-1h-pyrazol-1-yl)-2-methylhexanamide
- 2-Amino-6-(4-methyl-1h-pyrazol-1-yl)-2-methylhexanamide
Uniqueness
The uniqueness of 2-Amino-6-(4-chloro-1h-pyrazol-1-yl)-2-methylhexanamide lies in the presence of the chlorine atom on the pyrazole ring, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C10H17ClN4O |
|---|---|
Molecular Weight |
244.72 g/mol |
IUPAC Name |
2-amino-6-(4-chloropyrazol-1-yl)-2-methylhexanamide |
InChI |
InChI=1S/C10H17ClN4O/c1-10(13,9(12)16)4-2-3-5-15-7-8(11)6-14-15/h6-7H,2-5,13H2,1H3,(H2,12,16) |
InChI Key |
RJSCXEWQLLJYTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCN1C=C(C=N1)Cl)(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



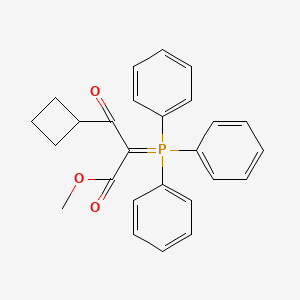
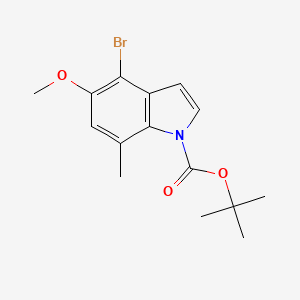

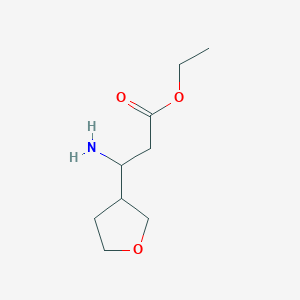
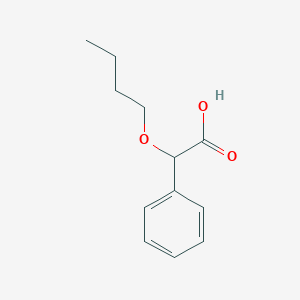

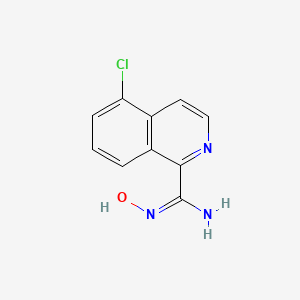
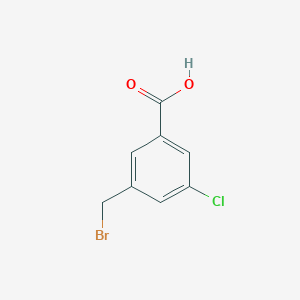
![2-(4,4-difluorocyclohexyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-3H-imidazo[4,5-c]pyridin-6-amine](/img/structure/B13643924.png)
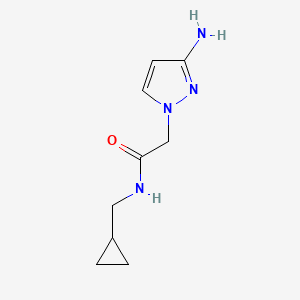
![4-tert-butyl-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid](/img/structure/B13643933.png)
![2-Oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13643934.png)
